1-{4-[(2,4-dichlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-{4-[(2,4-dichlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an indole ring, a piperazine ring, and a dichlorophenoxyacetyl moiety
Preparation Methods
The synthesis of 1-{4-[(2,4-dichlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole derivative: Starting with an indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Acylation of piperazine: The piperazine ring is acylated using 2,4-dichlorophenoxyacetyl chloride under basic conditions to form the intermediate.
Coupling reaction: The indole derivative is then coupled with the acylated piperazine intermediate under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and controlled reaction conditions.
Chemical Reactions Analysis
1-{4-[(2,4-dichlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(2,4-dichlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(2,4-dichlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The dichlorophenoxyacetyl moiety can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
1-{4-[(2,4-dichlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole ring structure and exhibit similar biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and are often used in medicinal chemistry for their pharmacological properties.
Phenoxyacetyl derivatives: These compounds include the phenoxyacetyl moiety and are studied for their chemical reactivity and biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which can result in synergistic effects and enhanced properties compared to individual derivatives.
Properties
Molecular Formula |
C23H23Cl2N3O3 |
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Molecular Weight |
460.3 g/mol |
IUPAC Name |
1-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C23H23Cl2N3O3/c24-17-6-7-21(19(25)13-17)31-15-23(30)28-11-9-27(10-12-28)22(29)8-5-16-14-26-20-4-2-1-3-18(16)20/h1-4,6-7,13-14,26H,5,8-12,15H2 |
InChI Key |
CMSBFXGDTSSUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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